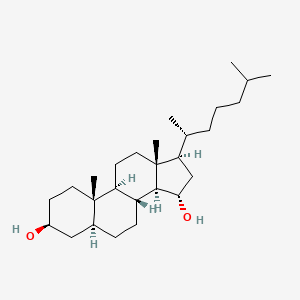

15alpha-Hydroxycholestane

Description

Structure

3D Structure

Properties

IUPAC Name |

(3S,5S,8R,9S,10S,13R,14S,15S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,15-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H48O2/c1-17(2)7-6-8-18(3)23-16-24(29)25-21-10-9-19-15-20(28)11-13-26(19,4)22(21)12-14-27(23,25)5/h17-25,28-29H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23-,24+,25-,26+,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSKYNEGIINKEKI-IISASWRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CC(C2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)[C@H]1C[C@@H]([C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@@H]4[C@@]3(CC[C@@H](C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H48O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence and Isolation Studies of 15α Hydroxycholestane

Discovery and Identification in Biological Extracts

15α-Hydroxycholestane, a cholestanoid and a derivative of cholesterol, has been identified in various biological contexts. nih.govnih.gov Its discovery is part of the broader effort to characterize the vast array of sterols and their metabolites, which play crucial roles in biological systems, from structural components of cell membranes to signaling molecules. nih.govcreative-enzymes.com For instance, comprehensive metabolomic analyses have detected 15α-Hydroxycholestane in biological samples such as feces, indicating its presence within the metabolic landscape of animals. sciopen.com The identification of such metabolites is often challenging due to their low concentrations compared to parent sterols like cholesterol. nih.gov Advanced analytical techniques have been pivotal in detecting and quantifying these trace compounds in complex biological extracts, such as human plasma. nih.gov

Isolation Methodologies from Natural Sources

The isolation of specific hydroxycholestanes like 15α-Hydroxycholestane from natural sources is a multi-step process that relies on sophisticated separation and identification techniques. The initial step typically involves extraction of total lipids from the biological material using solvent systems like chloroform/methanol or dichloromethane/methanol, followed by saponification to hydrolyze steryl esters. nih.govnih.gov

Chromatography is the cornerstone for purifying hydroxycholestanes from complex lipid extracts. bioanalysis-zone.com A combination of different chromatographic methods is often employed to achieve the desired level of purity.

Solid-Phase Extraction (SPE): This technique is frequently used as an initial clean-up and fractionation step to isolate sterols and their hydroxylated derivatives from the bulk lipids in an extract. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC, particularly in the reversed-phase mode (RP-HPLC) with columns like C18, is a powerful tool for separating various hydroxycholesterols. nih.govnih.gov For example, the separation of polyhydroxysteroids from the starfish Anthenoides laevigatus was achieved using sequential reversed-phase HPLC on Discovery C18 and YMC-Pack Pro C18 columns. mdpi.com Gradient elution systems, such as water/acetonitrile (B52724) mixtures, are commonly used to resolve compounds with different polarities. sciopen.com

Gas Chromatography (GC): GC is another high-resolution technique used for the analysis of sterols. nih.govnih.gov Often, sterols are derivatized before GC analysis to increase their volatility and improve separation.

The development of a separation method is a systematic process, often involving screening different columns and mobile phase compositions to optimize the resolution of target compounds from impurities. lcms.cz

Table 1: Chromatographic Techniques in Hydroxycholestane Isolation

| Technique | Phase Type | Typical Application | Reference |

| Solid-Phase Extraction (SPE) | Not applicable | Initial sample clean-up and fractionation of sterols. | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Reversed-Phase (e.g., C18) | High-resolution separation of individual hydroxycholesterols from a purified fraction. | nih.govmdpi.com |

| Gas Chromatography (GC) | Various | Separation and quantification of volatile sterol derivatives. | nih.govnih.gov |

Once fractions are collected, spectroscopic methods are essential for the unambiguous identification and structural elucidation of the isolated compounds.

Mass Spectrometry (MS): Mass spectrometry, particularly when coupled with chromatography (e.g., HPLC-MS or GC-MS), is crucial for determining the molecular weight of the compound and providing fragmentation patterns that aid in its identification. nih.gov Triple quadrupole mass spectrometers are used for sensitive detection and quantification of sterols in plasma. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining the precise three-dimensional structure of a molecule. A suite of NMR experiments is typically required:

¹H and ¹³C NMR: Provide information about the proton and carbon environments in the molecule. nih.gov

COSY (Correlation Spectroscopy): Reveals proton-proton couplings, helping to establish the sequence of protons in the structure. nih.govmdpi.com

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons. nih.govmdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is critical for assembling the complete carbon skeleton. nih.govmdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule, such as the α-orientation of the hydroxyl group at C-15. nih.govmdpi.com

For example, the structure of (25S)-5α-cholestane-3β,5,6β,14,15α,16β,26-heptaol, a related polyhydroxylated steroid from a starfish, was confirmed through detailed analysis of COSY, HSQC, HMBC, and ROESY spectra. mdpi.com

Marine Organisms as Sources of Hydroxycholestanes

Marine organisms, particularly invertebrates, are a prolific source of structurally diverse and biologically active steroids, including numerous hydroxycholestanes. frontiersin.orgtaylorfrancis.com These organisms have evolved unique metabolic pathways to produce compounds not commonly found in their terrestrial counterparts. frontiersin.orgmdpi.com

Starfish (class Asteroidea) are especially well-known for producing a remarkable variety of polyhydroxylated steroids. nih.gov Research on the Far Eastern starfish Ceramaster patagonicus led to the isolation of new conjugates of polyhydroxysteroids, where the steroidal moiety was identified as (20R,25S)-5α-cholestane-3β,6β,15α,16β,26-pentaol. nih.gov Similarly, a study of the starfish Anthenoides laevigatus from Vietnamese coastal waters yielded four new polyhydroxylated steroids, including compounds with a 3β,6β,15α,16β-tetrahydroxy pattern. mdpi.com These findings highlight that the 15α-hydroxy group is a recurring structural feature in steroids from certain marine species. Other marine organisms, like sponges and tunicates, are also recognized as significant sources of unique sterols. mdpi.comnih.gov

Table 2: Examples of Hydroxycholestanes from Marine Starfish

| Organism | Compound Class/Structure | Hydroxylation Pattern | Reference |

| Ceramaster patagonicus | (20R,25S)-5α-cholestane-3β,6β,15α,16β,26-pentaol | 3β,6β,15α,16β,26 | nih.gov |

| Anthenoides laevigatus | (25S)-5α-cholestane-3β,5,6β,14,15α,16β,26-heptaol | 3β,5,6β,14,15α,16β,26 | mdpi.com |

Fungi and Microbial Systems as Potential Bioproducers

While marine invertebrates are a proven source, microorganisms like fungi and bacteria represent a promising and sustainable alternative for the production of hydroxysteroids. researchgate.netnih.govekb.eg Microbial biotransformation utilizes the enzymatic machinery of microorganisms to introduce functional groups, such as hydroxyl groups, onto a steroid scaffold with high specificity. researchgate.net

Fungi, in particular, are known for their ability to hydroxylate steroids at various positions. researchgate.net For instance, the fungus Penicillium olsonii has been shown to transform androstenedione (B190577) into several hydroxylated products, including 15α-hydroxyandrost-4-ene-3,17-dione. researchgate.net This demonstrates the presence of 15α-hydroxylase activity in this fungal species. Although the direct production of 15α-Hydroxycholestane by fungi has not been extensively reported, the existence of these enzymatic capabilities suggests that fungi could be engineered or screened to become effective bioproducers. Fungi and bacteria often exist in complex, interdependent consortia in nature, and their collective metabolic activities contribute to the chemical diversity of their environment. nih.gov The study of these microbial systems could unveil new pathways and sources for valuable steroidal compounds. ekb.egjmb.or.kr

Synthesis and Derivatization of 15α Hydroxycholestane

Chemical Synthesis Pathways for 15α-Hydroxylated Steroids

The introduction of a hydroxyl group at the 15α-position of a cholestane (B1235564) skeleton is a significant chemical challenge due to the need for high regio- and stereoselectivity. Chemical synthesis provides a powerful alternative to enzymatic methods, offering pathways to novel derivatives and enabling the production of these compounds on a larger scale.

Stereoselective Introduction of the 15α-Hydroxyl Group

The precise stereoselective introduction of the 15α-hydroxyl group onto a steroid nucleus is a key step in the synthesis of these molecules. A common strategy involves the creation of a double bond at the C14-C15 position, which can then be selectively hydroxylated. One established method is the hydroboration of a 14,15-double bond with diborane, followed by oxidation of the resulting organoborane with alkaline hydrogen peroxide. jst.go.jp To prevent unwanted reactions at other sites, such as the 5,6-double bond, protection strategies are employed, for instance, by converting the 3β-hydroxy-Δ⁵-steroid into a 3,5-cyclo derivative. jst.go.jp This approach ensures that the hydroboration-oxidation sequence occurs specifically at the desired C14-C15 location, yielding the 15α-hydroxylated product.

Another approach to achieving stereoselectivity involves the reduction of a C15-ketone. For example, a synthetic route to introduce a C12α-hydroxy group, which can be conceptually applied to the C15 position, involves the oxidation of the corresponding methylene (B1212753) group to a ketone. This ketone is then stereoselectively reduced using a bulky reducing agent, such as lithium tri-sec-butylborohydride, to favor the formation of the α-hydroxy stereoisomer. nih.gov

Synthesis of Related 15-Oxygenated Cholestane Derivatives

The synthesis of related 15-oxygenated cholestane derivatives, particularly 15-ketosteroids, is often a crucial intermediate step toward obtaining 15α-hydroxycholestane. These 15-oxo compounds are not only precursors but also possess significant biological activities themselves, such as inhibiting sterol synthesis. nih.gov

Enzymatic and Microbial Biotransformation of Steroidal Precursors to 15α-Hydroxycholestane

Biotransformation using microorganisms and isolated enzymes offers a highly specific and efficient alternative to chemical synthesis for producing 15α-hydroxycholestane. These biological systems can introduce hydroxyl groups at specific positions on the steroid nucleus with high regio- and stereoselectivity under mild conditions. davidmoore.org.ukwjpls.org

Hydroxylation Reactions by Specific Microorganisms

A variety of microorganisms, particularly fungi, are known to be effective biocatalysts for the 15α-hydroxylation of steroids. wjpls.orgresearchfloor.org This microbial transformation is a well-developed industrial process used in the production of various steroid hormones and their analogs. wjpls.orgresearchfloor.org The process involves converting a precursor steroid into a more valuable hydroxylated intermediate. wjpls.orgresearchfloor.org

Fungi from the genera Penicillium, Aspergillus, and Fusarium have demonstrated notable 15α-hydroxylase activity. davidmoore.org.ukresearchgate.netresearchgate.net For instance, Penicillium raistrickii has been used for the 15α-hydroxylation of 13β-ethyl-4-gonene-3,17-dione. davidmoore.org.uk Similarly, Fusarium culmorum has been identified as a highly selective biocatalyst for the 15α-hydroxylation of various steroidal compounds. researchgate.net The biotransformation of dehydroepiandrosterone (B1670201) by Penicillium olsonii yields 15α-hydroxyandrost-4-ene-3,17-dione among other products. researchgate.net The efficiency of these microbial hydroxylations can be influenced by the structure of the steroid substrate. nih.gov

| Microorganism | Substrate | Main Product(s) | Reference |

|---|---|---|---|

| Penicillium raistrickii | 13β-ethyl-4-gonene-3,17-dione | 15α-hydroxylated derivative | davidmoore.org.uk |

| Fusarium culmorum AM 282 | B-nor-DHEA | 15α-hydroxy-B-nor-DHEA | researchgate.net |

| Penicillium olsonii MRC500780 | Dehydroepiandrosterone | 15α-hydroxyandrost-4-ene-3,17-dione | researchgate.net |

| Thamnostylum piriforme ATCC 8992 | Progesterone | 14α-hydroxyprogesterone, 14α,15α-dihydroxyprogesterone | nih.gov |

Role of Cytochrome P450 Monooxygenases in 15α-Hydroxylation

The remarkable ability of microorganisms to perform specific hydroxylations is attributed to enzymes known as cytochrome P450 monooxygenases (CYPs). frontiersin.orgmdpi.com These heme-containing enzymes are capable of catalyzing the direct hydroxylation of non-activated carbon-hydrogen bonds in a regio- and stereoselective manner, a reaction that is very challenging to achieve through conventional chemical methods. mdpi.comrwth-aachen.de

Bacterial CYPs, such as those from the CYP109 and CYP154 families, have been extensively studied for their steroid hydroxylation capabilities. mdpi.comresearchgate.net For example, CYP154C5 from Nocardia farcinica has been investigated for the selective hydroxylation of various steroids. rwth-aachen.de The catalytic cycle of these enzymes involves the activation of molecular oxygen to insert one oxygen atom into the steroid substrate. mdpi.com Understanding the structure-function relationship of these enzymes is crucial for exploiting their full potential. mdpi.com Structural studies of CYP enzymes with bound steroid substrates help to identify key amino acid residues in the active site that determine the enzyme's selectivity. mdpi.comrwth-aachen.de This knowledge can then be used for protein engineering to develop biocatalysts with improved activity and selectivity for desired hydroxylated products like 15α-hydroxycholestane. mdpi.comresearchgate.net

| Cytochrome P450 Family | Source Organism Example | Known Function | Reference |

|---|---|---|---|

| CYP109 | Bacillus subtilis | Regio- and stereospecific oxidation of various steroids. | mdpi.comresearchgate.net |

| CYP154C5 | Nocardia farcinica | Highly selective steroid hydroxylation. | rwth-aachen.deresearchgate.net |

| CYP109B1 | Bacillus subtilis 168 | Hydroxylation of testosterone, primarily at the 15β-position. | frontiersin.orgresearchgate.net |

Derivatization Strategies for Analytical Enhancement and Functionalization

The accurate quantification of steroids and their metabolites in biological samples is often challenging due to their low concentrations and structural similarity. Derivatization is a chemical modification technique used to improve the analytical properties of target compounds, enhancing their detectability and separation in methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govnih.gov

For steroids, derivatization typically aims to introduce a charged or easily ionizable group into the molecule. nih.gov This modification significantly improves the ionization efficiency in the mass spectrometer's source, leading to increased sensitivity. nih.gov For instance, reagents like 1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ), followed by methylation to form a quaternized "MPPZ" derivative, have been successfully used for the analysis of estrogens and their hydroxylated metabolites. nih.govnih.gov This strategy allows for the detection of metabolites at very low levels (picogram per milliliter) in plasma samples. nih.govnih.gov

While specific derivatization protocols for 15α-hydroxycholestane are not extensively detailed in the provided context, the principles applied to other hydroxylated steroids are directly transferable. By targeting the hydroxyl group, various derivatizing agents can be employed to enhance the analytical performance, enabling more robust and sensitive quantification in complex biological matrices. nih.govresearchgate.net

Structural Elucidation and Stereochemical Analysis of 15α Hydroxycholestane

Advanced Spectroscopic Techniques

Spectroscopic methods are paramount in elucidating the molecular framework of 15α-Hydroxycholestane by probing the interactions of its atoms and bonds with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. sdsu.edu A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals in the 15α-Hydroxycholestane molecule.

1D NMR (¹H and ¹³C): The ¹H NMR spectrum provides information on the chemical environment of each proton. Key signals for 15α-Hydroxycholestane would include a characteristic downfield signal for the proton attached to the carbon bearing the hydroxyl group (H-15β). Due to the α-orientation of the hydroxyl group, this proton is in the β-position and its chemical shift and coupling constants would be diagnostic. The angular methyl groups (C-18 and C-19) would appear as sharp singlets in the upfield region. The ¹³C NMR spectrum would show 27 distinct signals corresponding to each carbon atom in the cholestane (B1235564) skeleton. The C-15 carbon, being directly attached to the hydroxyl group, would exhibit a significant downfield shift compared to an unsubstituted cholestane. nih.govnih.gov

2D NMR: To resolve signal overlap and establish connectivity, various 2D NMR experiments are employed. mdpi.compressbooks.pub

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin coupling networks, allowing for the tracing of bonded proton systems through the steroid rings and the side chain. sdsu.edu For instance, the correlation of the H-15β signal with its neighbors, H-14α and the H-16 protons, would be clearly visible. rsc.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is crucial for assigning the ¹³C signals based on the already-determined ¹H assignments. pressbooks.pub

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is instrumental in connecting different spin systems and assigning quaternary carbons (like C-10 and C-13) which have no attached protons. For example, correlations from the C-18 and C-19 methyl protons to surrounding carbons would confirm the structure of the steroid core. sdsu.edu

Representative NMR Data: While the specific experimental spectrum for 15α-Hydroxycholestane is not publicly available, the following table represents expected chemical shifts based on data from closely related hydroxylated steroids. nih.govfigshare.com

| Position | Expected ¹³C Shift (δ, ppm) | Expected ¹H Shift (δ, ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|

| C-15 | ~70-75 | ~3.8-4.2 (H-15β) | H-15β to C-14, C-16, C-17 |

| C-14 | ~55-60 | ~1.0-1.2 (H-14α) | H-14α to C-8, C-13, C-15 |

| C-18 | ~12-15 | ~0.6-0.7 (CH₃) | H₃-18 to C-12, C-13, C-14, C-17 |

| C-19 | ~18-22 | ~0.8-0.9 (CH₃) | H₃-19 to C-1, C-5, C-9, C-10 |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. Tandem mass spectrometry (MS/MS) is used to fragment the molecule and gain structural insights.

MS Analysis: Using a soft ionization technique like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), the mass spectrum of 15α-Hydroxycholestane (C₂₇H₄₈O) would show a prominent pseudomolecular ion, such as the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 389.6. Another common adduct is the dehydrated ion [M+H-H₂O]⁺ at m/z 371.6, resulting from the facile loss of the hydroxyl group as water. nih.govyoutube.com The molecular ion [M]⁺ under Electron Ionization (EI) would be observed at m/z 388.6.

MS/MS Analysis: In an MS/MS experiment, the [M+H]⁺ or [M]⁺ ion is isolated and subjected to collision-induced dissociation (CID) to generate characteristic fragment ions. The fragmentation of the cholestane skeleton is well-studied. Key fragmentation pathways involve cleavages of the steroid rings, particularly the D-ring, and loss of the side chain. nih.gov The presence of the 15α-hydroxyl group would direct specific fragmentation pathways, helping to pinpoint its location.

Expected Fragmentation Data:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss / Fragment Identity |

|---|---|---|

| 389.6 [M+H]⁺ | 371.6 | Loss of H₂O |

| 389.6 [M+H]⁺ | 275.3 | Loss of side chain (C₈H₁₇) |

| 389.6 [M+H]⁺ | 257.3 | Loss of side chain + H₂O |

| 371.6 [M+H-H₂O]⁺ | 215.2 | Cleavage through D-ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy measures electronic transitions. Since 15α-Hydroxycholestane is a saturated steroid and lacks any chromophores (such as conjugated double bonds or carbonyl groups), it is not expected to show significant absorbance in the standard UV-Vis range (200-800 nm). acs.orgacs.org This lack of absorption confirms the absence of such functional groups.

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. While traditional electronic CD is less informative for molecules without chromophores, Vibrational Circular Dichroism (VCD) is a powerful technique for determining the absolute configuration of chiral molecules in solution. spectroscopyeurope.comamericanlaboratory.com

To determine the absolute stereochemistry of 15α-Hydroxycholestane, an experimental VCD spectrum would be recorded. Concurrently, theoretical VCD spectra for both possible enantiomers would be calculated using computational methods like Density Functional Theory (DFT). americanlaboratory.com The absolute configuration of the natural or synthesized compound is then assigned by comparing the experimental spectrum with the calculated spectra. A match in the pattern of positive and negative bands provides a reliable assignment of the molecule's absolute three-dimensional structure. mtoz-biolabs.comrsc.org

X-ray Crystallography for Solid-State Structural Confirmation

X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. mdpi.com This technique requires the formation of a high-quality single crystal of 15α-Hydroxycholestane. When a beam of X-rays is passed through the crystal, the rays are diffracted by the electrons in the molecule, creating a unique diffraction pattern. mdpi.com

Mathematical analysis of this pattern allows for the calculation of an electron density map, from which the precise position of every atom (excluding hydrogens, typically) in the crystal lattice can be determined. The resulting crystal structure provides definitive information on bond lengths, bond angles, and the absolute stereochemistry of all chiral centers, thus confirming the α-orientation of the hydroxyl group at C-15 and the stereochemical relationships of the entire steroid nucleus. mdpi.comresearchgate.net

Chromatographic Purity Assessment and Isomer Separation

Chromatographic techniques are essential for assessing the purity of a sample of 15α-Hydroxycholestane and for separating it from any isomers, such as the 15β-hydroxycholestane epimer.

High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov A sample of the compound would be injected onto a column (e.g., a reversed-phase C18 column) and eluted with a suitable mobile phase (e.g., a mixture of acetonitrile (B52724) and water). A detector, such as a UV detector (at low wavelength) or a mass spectrometer, would monitor the column effluent. nih.gov The purity of the sample is determined by the percentage of the total peak area that corresponds to the main compound.

The separation of stereoisomers, such as the 15α- and 15β-epimers, can be challenging due to their similar physical properties. However, high-resolution HPLC or Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS), can typically achieve separation. wikipedia.orgstanford.edu The different spatial arrangement of the hydroxyl group in the α and β positions leads to subtle differences in their interaction with the chromatographic stationary phase, resulting in different retention times and allowing for their separation and quantification.

Metabolic Pathways and Enzymatic Transformations of 15α Hydroxycholestane

Integration into Sterol Biosynthesis and Catabolism Pathways

Oxysterols, or oxygenated derivatives of cholesterol, are crucial as intermediates and end products in pathways of cholesterol excretion. The introduction of a hydroxyl group, as seen in 15α-Hydroxycholestane, generally decreases the metabolic half-life of the sterol molecule, preparing it for catabolism or excretion. ahajournals.org These compounds are typically present in tissues at very low concentrations compared to cholesterol. nih.gov

15α-Hydroxycholestane is recognized as a metabolite in steroid metabolic pathways. nih.gov Rather than being a primary intermediate in the main de novo cholesterol synthesis pathway, it appears to be formed through the modification of existing cholestane (B1235564) structures. The enzymatic formation of 15α-hydroxy derivatives from precursors like 5β-cholestan-3α-ol indicates its role as a product of biotransformation. nih.gov Such hydroxylations are often initial steps in the detoxification and elimination of lipophilic compounds, converting them into more water-soluble products that can be more easily excreted. wikipedia.org

The synthesis of cholesterol from its precursor, lanosterol (B1674476), is a complex, multi-step process involving numerous enzymatic reactions. upr.eduresearchgate.net While 15α-Hydroxycholestane is not a direct on-pathway intermediate in the conversion of lanosterol to cholesterol, related 15α-hydroxylated sterols have been shown to exert significant influence on this pathway. For instance, 14α-Hydroxymethyl-5α-cholest-7-ene-3β,15α-diol is a potent inhibitor of sterol synthesis from mevalonate (B85504) in rat liver preparations, causing a notable accumulation of lanosterol and 24,25-dihydrolanosterol. nih.gov This suggests that 15α-hydroxylated compounds can interact with and regulate key enzymes in the later stages of cholesterol biosynthesis, specifically the metabolism of lanosterol. nih.gov

Enzymology of 15α-Hydroxylation and Subsequent Biotransformations

The introduction of a hydroxyl group onto the cholestane skeleton is a critical enzymatic step. These reactions are typically catalyzed by a class of enzymes known as hydroxylases, with cytochrome P450 monooxygenases being the principal catalysts for many steroid hydroxylations. wikipedia.orgmdpi.com

Research has demonstrated that the 15α-hydroxylation of cholestane derivatives occurs in the liver. Studies using rat liver 18,000 x g supernatant fractions, which are rich in microsomal enzymes, have shown the conversion of 5β-cholestan-3α-ol into its 15α-hydroxy derivative. nih.gov This transformation is dependent on the presence of NADPH as a cofactor, which is characteristic of cytochrome P450-mediated reactions. nih.govwikipedia.org The enzymatic activity was not detected in mitochondrial or soluble liver fractions, further pinpointing the microsomal compartment as the site of this specific hydroxylation. nih.gov

Following its formation, 15α-Hydroxycholestane can undergo further biotransformations. Hydroxylation is often a prelude to subsequent metabolic steps that increase the polarity of the molecule to facilitate its removal from the body. wikipedia.org While specific downstream pathways for 15α-Hydroxycholestane are not extensively detailed, the general fate of hydroxylated sterols involves conversion to more polar compounds, such as other poly-hydroxylated sterols or the formation of esters, to enhance their water solubility for excretion. wikipedia.org

Interconversion with Related Oxysterols and Stereoisomers (e.g., 15β-Hydroxycholestane)

The stereochemistry of hydroxylation is a key determinant of a molecule's biological activity. In the case of 15-hydroxylation, both 15α and 15β stereoisomers can be formed.

Enzymatic studies on the metabolism of 5β-cholestan-3α-ol in rat liver preparations have shown the simultaneous formation of both 15α- and 15β-hydroxycholestane derivatives. nih.gov In these experiments, the formation of the 15β-hydroxylated metabolite was found to exceed that of the 15α-hydroxylated version. nih.gov This indicates that while the hydroxylase system can attack the C-15 position from either the α or β face, there is a clear stereochemical preference for the β-position with this particular substrate and enzyme system. nih.gov

Data Tables

Table 1: Enzymatic Formation of 15-Hydroxylated Cholestane Derivatives

This table summarizes the findings from in vitro studies on the hydroxylation of a cholestane precursor.

| Parameter | Details | Source |

| Substrate | 4-14C-labeled-5β-cholestan-3α-ol | nih.gov |

| Enzyme Source | Rat liver 18,000 x g supernatant fractions (microsomes) | nih.gov |

| Required Cofactor | NADPH | nih.gov |

| Products Identified | 15α-Hydroxy derivative, 15β-Hydroxy derivative | nih.gov |

| Key Finding | The formation of the 15β-hydroxylated metabolite exceeded that of the 15α-hydroxylated metabolite. | nih.gov |

| Total Yield | The total yield of 15-hydroxylated compounds was approximately 0.5-1.0%. | nih.gov |

Biological Roles and Mechanisms of Action of 15α Hydroxycholestane in Non Human Systems

Regulation of Cellular Pathways in Non-Human Models

Modulation of Sterol Homeostasis in Non-Human Cells

The precise mechanisms by which 15α-hydroxycholestane modulates sterol homeostasis in non-human cells are not well-documented in publicly available research. Generally, cellular sterol homeostasis is a tightly regulated process involving a feedback system that controls both the synthesis and uptake of cholesterol. Oxysterols, which are oxidized derivatives of cholesterol, are key signaling molecules in this regulatory network. They can influence the activity of enzymes involved in cholesterol biosynthesis and the expression of receptors responsible for cholesterol uptake. While the specific actions of 15α-hydroxycholestane are not detailed, the broader class of oxysterols is known to participate in these feedback loops.

Interactions with Nuclear Receptors (e.g., SREBP, LXR) in Non-Human Systems

Direct evidence of the interaction between 15α-hydroxycholestane and nuclear receptors such as Sterol Regulatory Element-Binding Proteins (SREBPs) and Liver X Receptors (LXRs) in non-human systems is scarce. However, the roles of other oxysterols in regulating these key transcription factors are well-established, providing a potential framework for understanding how 15α-hydroxycholestane might function.

LXRs are considered master regulators of cholesterol homeostasis. nih.gov Certain oxysterols can act as ligands for LXRs, activating them to regulate the transcription of genes involved in cholesterol transport and metabolism. nih.gov SREBPs, on the other hand, are crucial for the synthesis of cholesterol and fatty acids. mdpi.com The activity of SREBPs is often suppressed by elevated levels of certain sterols. For instance, 27-hydroxycholesterol (B1664032) has been shown to inhibit the activation of SREBP-1 in mice, thereby reducing hepatic lipid accumulation. nih.gov It is plausible that 15α-hydroxycholestane could have similar or distinct regulatory effects on these nuclear receptors, but specific studies are needed to confirm this.

| Nuclear Receptor | General Function in Sterol Metabolism | Known Oxysterol Ligands (Examples) |

| SREBP-1 | Regulates genes involved in fatty acid and triglyceride synthesis. mdpi.com | 27-hydroxycholesterol (inhibits activation) nih.gov |

| SREBP-2 | Regulates genes involved in cholesterol synthesis. mdpi.com | - |

| LXRα & LXRβ | Master regulators of cholesterol homeostasis, inflammation, and lipid metabolism. nih.govmdpi.com | 24S-hydroxycholesterol, 25-hydroxycholesterol, 27-hydroxycholesterol |

This table illustrates the general functions of SREBP and LXR and some of their known oxysterol ligands. The interaction of 15α-hydroxycholestane with these receptors has not been definitively established.

Comparative Sterol Metabolism and Function in Diverse Organisms (e.g., Fungi, Marine Invertebrates)

The metabolism of sterols is diverse across different organisms. In marine invertebrates, the sterol composition is often complex, with many species obtaining sterols from their diet, such as from algae. iupac.orgresearchgate.net These dietary sterols can then be modified through various metabolic pathways. researchgate.net While the presence and specific metabolic fate of 15α-hydroxycholestane in marine invertebrates have not been extensively studied, the capacity for a wide range of sterol modifications exists within this group of organisms.

In the realm of fungi, some species possess the enzymatic machinery to hydroxylate steroids at various positions. Notably, the filamentous fungus Fusarium culmorum has demonstrated 15α-hydroxylase activity. mdpi.com This fungus is capable of transforming B-nor analogues of steroid hormones, such as B-nor-DHEA and its acetate, into their 15α-hydroxy derivatives. mdpi.com In the transformation of a B-nor-androstenedione analogue, a mixture of its 15α- and 6α-hydroxy derivatives was produced. mdpi.com This indicates the presence of enzymes in certain fungi that can specifically introduce a hydroxyl group at the 15α position of a steroid nucleus.

| Organism Group | Key Features of Sterol Metabolism | Relevance to 15α-Hydroxycholestane |

| Marine Invertebrates | Complex sterol profiles, often reliant on dietary intake and subsequent modification. iupac.orgresearchgate.net | The potential for metabolic conversion to or from 15α-hydroxycholestane exists but is not documented. |

| Fungi | Capable of diverse steroid transformations, including hydroxylations. nih.gov | The fungus Fusarium culmorum exhibits 15α-hydroxylase activity on B-nor steroids. mdpi.com |

This table provides a comparative overview of sterol metabolism in fungi and marine invertebrates with specific findings related to 15α-hydroxylation.

Physiological Implications in Non-Human Animal Models

Studies in Specific Organ Systems of Non-Human Species

There is a lack of specific studies investigating the physiological implications of 15α-hydroxycholestane in the organ systems of non-human animal models. Research in this area is necessary to understand its potential effects on tissues such as the liver, which is central to cholesterol metabolism, or other organs where sterol signaling plays a vital role.

Influence on Lipid Transport and Distribution in Non-Human Plasma

The influence of 15α-hydroxycholestane on lipid transport and distribution in non-human plasma has not been specifically characterized. Lipids, being insoluble in water, are transported in the plasma within lipoprotein particles. nih.govpharmacy180.com These particles, such as very-low-density lipoproteins (VLDL), low-density lipoproteins (LDL), and high-density lipoproteins (HDL), have distinct compositions and functions in transporting triglycerides and cholesterol between tissues. nih.govmdpi.com The distribution of sterols among these lipoprotein fractions is a critical aspect of lipid metabolism. Studies on other oxysterols, such as 27-hydroxycholesterol, have shown their association with different lipoprotein fractions in both humans and mice. nih.gov Further investigation is required to determine if and how 15α-hydroxycholestane is transported in the plasma and whether it influences the composition and metabolism of lipoproteins.

Advanced Analytical Methodologies for 15α Hydroxycholestane Quantification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the analysis of oxysterols, including 15α-Hydroxycholestane. nih.govmdpi.com This method offers high selectivity and sensitivity, making it suitable for detecting low-abundance sterols in complex biological samples. nih.gov The process typically involves a liquid chromatography system to separate the analyte from other components in the sample, followed by a mass spectrometer that ionizes the compound and fragments it to create a unique spectral signature for identification and quantification. nih.govlipidmaps.org

An LC-MS/MS method generally includes extraction of lipids from a biological sample, followed by separation on a reverse-phase C18 column. nih.gov Detection is often performed using an electrospray ionization (ESI) source in positive ion mode, with selected reaction monitoring (SRM) to ensure maximum selectivity and sensitivity. nih.govlipidmaps.org

Derivatization Techniques for Enhanced Ionization (e.g., N,N-dimethylglycine)

While direct analysis of oxysterols by LC-MS/MS is possible, their ionization efficiency can be low. Chemical derivatization is a common strategy employed to enhance the ionization of hydroxylated sterols like 15α-Hydroxycholestane, thereby improving detection sensitivity. This process involves chemically modifying the hydroxyl group to introduce a more readily ionizable moiety.

A notable derivatization agent is N,N-dimethylglycine (DMG). This technique converts the hydroxyl group of the oxysterol into a DMG-ester. The resulting derivative contains a tertiary amine group that is easily protonated, leading to a significant enhancement in signal intensity during positive mode electrospray ionization (ESI). This allows for more sensitive and reliable detection, which is crucial for quantifying trace amounts of the analyte.

High-Resolution Mass Spectrometry for Isomeric Differentiation

A significant analytical challenge in sterol analysis is the presence of numerous isomers—molecules with the same chemical formula but different structural arrangements. 15α-Hydroxycholestane shares its molecular formula with other positional isomers (e.g., 7α-hydroxycholestane, 24-hydroxycholestane), making them difficult to distinguish using standard mass spectrometry.

High-resolution mass spectrometry (HRMS) provides the necessary analytical power to address this challenge. Instruments such as Fourier transform ion cyclotron resonance (FT-ICR) or orbital trapping mass spectrometers can measure mass-to-charge ratios with extremely high accuracy. This precision allows for the determination of elemental compositions, which can help in differentiating between closely related compounds. Furthermore, tandem mass spectrometry (MS/MS) on high-resolution instruments can generate unique fragmentation patterns for different isomers, enabling their unambiguous identification.

| Parameter | Typical Condition |

|---|---|

| Chromatography Column | Reverse-phase C18 or Phenyl-Hexyl nih.govmdpi.com |

| Mobile Phase | Gradient of Methanol and Water with 0.3% Formic Acid or 5mM Ammonium Acetate nih.govmdpi.com |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode lipidmaps.org |

| MS Detection | Selected Reaction Monitoring (SRM) or High-Resolution Full Scan lipidmaps.org |

| Run Time | 12-30 minutes nih.govmdpi.com |

Gas Chromatography-Mass Spectrometry (GC-MS) Techniques

Gas chromatography-mass spectrometry (GC-MS) is a classic and robust technique for sterol analysis. Due to the low volatility of oxysterols like 15α-Hydroxycholestane, a derivatization step is essential prior to analysis. This typically involves silylation, where the hydroxyl groups are converted to trimethylsilyl (B98337) (TMS) ethers. This process increases the volatility and thermal stability of the compound, making it amenable to GC analysis.

The derivatized sample is injected into the GC, where it is vaporized and separated on a long capillary column, often with a non-polar stationary phase. The separation is based on the boiling points and interactions of the compounds with the column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized (typically by electron impact) and fragmented. The resulting mass spectrum provides a fingerprint for identification. For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode, where only specific fragment ions characteristic of the target analyte are monitored, providing excellent sensitivity and selectivity.

| Parameter | Typical Condition |

|---|---|

| Derivatization | Silylation (e.g., with BSTFA + TMCS) |

| GC Column | DB-5MS or similar non-polar capillary column |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Temperature Program | Ramped from a lower temperature (e.g., 180°C) to a high temperature (e.g., 300°C) |

| Ionization Mode | Electron Impact (EI) at 70 eV |

Quantitative Method Development and Validation in Complex Biological Matrices (non-human)

To ensure the reliability and accuracy of data, any quantitative method for 15α-Hydroxycholestane in biological matrices must be thoroughly developed and validated. mdpi.commdpi.com This is particularly critical for complex non-human biological samples, such as animal plasma, tissues, or cell cultures, where matrix components can interfere with the analysis. nih.gov

The method development process begins with optimizing sample preparation to efficiently extract the analyte and remove interfering substances like phospholipids (B1166683) and triglycerides. mdpi.com Techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. mdpi.com Chromatographic conditions are then optimized to achieve good separation of 15α-Hydroxycholestane from other matrix components and isomeric sterols.

Once the method is developed, it undergoes a rigorous validation process, typically assessing the following parameters:

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Sensitivity: Determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements, expressed as the coefficient of variation (CV%). It is assessed at both intra-day (repeatability) and inter-day (intermediate precision) levels.

Accuracy: The closeness of the measured value to the true value, expressed as the percentage of recovery of a known amount of spiked analyte.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte, which can cause suppression or enhancement of the signal.

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw cycles, bench-top stability).

| Parameter | Typical Acceptance Criteria |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.99 |

| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio > 10; Precision < 20% CV; Accuracy within ±20% |

| Precision (for QC samples) | < 15% CV |

| Accuracy (for QC samples) | Within ±15% of the nominal value |

| Recovery | Consistent, precise, and reproducible |

| Stability | Analyte concentration remains within ±15% of the initial concentration |

Future Research Directions in 15α Hydroxycholestane Chemistry and Biology

Elucidation of Novel Biosynthetic Enzymes Specific to 15α-Hydroxylation

The biosynthesis of 15α-hydroxylated steroids is primarily catalyzed by a specific class of enzymes, namely steroid 15α-hydroxylases, which are often members of the cytochrome P450 (CYP) superfamily. nih.govmonarchinitiative.org In mice, for instance, steroid 15α-hydroxylase (P45015α) activity is linked to two distinct genes, 15αoh-1 and 15αoh-2, which are part of a larger homologous gene family. nih.gov This genetic multiplicity suggests a potential for varied regulation and function that warrants further investigation.

Future research must prioritize the discovery and characterization of novel enzymes with 15α-hydroxylase activity from a broader range of biological sources. Microbial sources, in particular, have proven to be a rich reservoir of versatile P450 enzymes capable of regioselective steroid hydroxylation. rwth-aachen.demdpi.com For example, bacterial CYPs such as CYP106A2 from Bacillus megaterium have been shown to regioselectively hydroxylate 3β-hydroxy-Δ5-steroids, and other bacterial P450s have successfully produced 15α-hydroxylated products. rwth-aachen.de The exploration of diverse ecosystems, from soil bacteria to marine microorganisms, could lead to the identification of enzymes with unique substrate specificities, enhanced stability, and higher catalytic efficiencies.

A key goal will be to move beyond discovery to detailed mechanistic elucidation. Understanding the structural determinants that govern the regio- and stereoselectivity of these enzymes is crucial for their future application. mdpi.com By analyzing crystal structures and employing computational modeling, researchers can identify key amino acid residues in the active site that control substrate positioning and the site of hydroxylation. mdpi.comnih.gov This knowledge is fundamental for protein engineering efforts aimed at creating bespoke biocatalysts with tailored functionalities for specific synthetic challenges. rwth-aachen.de

Discovery of Undiscovered Biological Functions in Non-Human Systems

While the roles of many steroid hormones are well-documented in mammals, the biological functions of 15α-hydroxylated steroids in other organisms remain largely enigmatic. A compelling area for future research lies in exploring these functions in non-human systems, which could reveal novel signaling pathways and physiological roles.

Lampreys, for example, represent a unique case where 15α-hydroxylated steroids are endogenously produced. Studies have confirmed the in vitro and in vivo production of 15α-hydroxytestosterone (15α-T) and 15α-hydroxyprogesterone (15α-P) in the testes of several lamprey species, including the sea lamprey (Petromyzon marinus) and Pacific lamprey (Entosphenus tridentatus). nih.gov Although the presence of a 15α-hydroxylase enzyme system appears to be a common feature among these species, the precise physiological function of these compounds is still an open question requiring further research. nih.gov Investigating their potential roles in reproduction, development, or pheromonal signaling in these ancient vertebrates could provide significant insights into the evolution of steroid function.

Marine invertebrates are another promising area of investigation. These organisms are known for their complex and diverse sterol profiles, which often include unconventional structures. researchgate.net Given that many marine invertebrates lack the ability for de novo sterol synthesis and rely on dietary sources, they have evolved intricate metabolic pathways to modify acquired sterols. researchgate.net A systematic search for 15α-hydroxylated metabolites in phyla such as sponges, cnidarians, and echinoderms, followed by functional studies, could uncover previously unknown biological activities. Similarly, exploring the metabolomes of fungi and plants for these compounds may reveal roles in growth, defense, or environmental adaptation.

Development of Advanced Synthetic Strategies for Complex 15α-Hydroxylated Steroids

Chemoenzymatic synthesis has emerged as a powerful approach that combines the selectivity of biocatalysis with the versatility of chemical synthesis, often shortening synthetic routes and improving efficiency. biorxiv.orgresearchgate.net The use of microbial P450 monooxygenases, which perform exquisite regio- and stereospecific hydroxylation of inert C-H bonds, is a cornerstone of this strategy. mdpi.combiorxiv.org Future work should focus on expanding the toolbox of available steroid-hydroxylating enzymes and engineering them for improved catalytic activity, substrate scope, and stability. biorxiv.orgresearchgate.net For example, rational design and directed evolution can be used to create enzyme variants with significantly enhanced conversion rates for specific steroid substrates. researchgate.net

Furthermore, research should aim to integrate these biocatalytic steps seamlessly with novel chemical transformations. Once the 15α-hydroxyl group is installed enzymatically, it can serve as a synthetic handle for further modifications, allowing for the divergent synthesis of a wide array of complex steroidal analogues. biorxiv.org Developing new chemical methods for the selective functionalization of the 15α-hydroxylated steroid scaffold will be critical for accessing novel chemical space and creating molecules with unique biological properties. This modular approach will accelerate the synthesis of not only known natural products but also novel derivatives for pharmacological screening. nih.govbiorxiv.org

Applications in Chemical Biology Research and Tool Compound Development

The introduction of a hydroxyl group into a steroid nucleus can dramatically alter its biological activity and physicochemical properties. mdpi.comresearchgate.net This makes 15α-hydroxylated steroids and their derivatives valuable candidates for the development of tool compounds for chemical biology research and as starting points for drug discovery. Tool compounds are essential for probing biological systems, validating drug targets, and elucidating the mechanisms of action of bioactive molecules. researchgate.net

15α-Hydroxylated steroids already serve as key intermediates in the synthesis of important pharmaceuticals, such as the third-generation contraceptive gestodene. mdpi.com Beyond this, they have been predicted to have potential applications as respiratory analeptics and ovulation inhibitors. mdpi.com Future research should focus on systematically exploring the biological activities of a diverse library of 15α-hydroxylated steroid analogues. By creating structural variants and screening them against a range of biological targets, it may be possible to identify potent and selective modulators of specific enzymes or receptors.

These compounds can be developed into chemical probes to study enzyme-substrate interactions or to investigate the physiological roles of their target proteins. For instance, attaching a fluorescent tag or a reactive group to a 15α-hydroxylated steroid could allow for the visualization of its subcellular localization or the identification of its binding partners. Such tool compounds would be invaluable for dissecting complex biological pathways and could ultimately lead to the identification of new therapeutic targets.

Q & A

Q. What criteria should guide the selection of in vivo models for studying 15alpha-Hydroxycholestane toxicity or therapeutic potential?

- Methodology : Prioritize models with conserved metabolic pathways (e.g., rodent CYP450 homologs). Conduct pilot dose-ranging studies to establish pharmacokinetic profiles (Cmax, AUC). Adhere to ethical guidelines for animal welfare, including 3R principles (Replacement, Reduction, Refinement), as outlined in biomedical research frameworks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.